molecular formula C14H17Cl2N3S B5203584 (8-Chloro-2-methyl-3-propylquinolin-4-yl) carbamimidothioate;hydrochloride

(8-Chloro-2-methyl-3-propylquinolin-4-yl) carbamimidothioate;hydrochloride

Cat. No.: B5203584
M. Wt: 330.3 g/mol
InChI Key: VQZQCIYJQFBNBN-UHFFFAOYSA-N
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Description

(8-Chloro-2-methyl-3-propylquinolin-4-yl) carbamimidothioate;hydrochloride is a compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Chloro-2-methyl-3-propylquinolin-4-yl) carbamimidothioate;hydrochloride typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate aniline derivatives with aldehydes or ketones under acidic conditions to form the quinoline core Subsequent functionalization steps introduce the chloro, methyl, and propyl groups at specific positions on the quinoline ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(8-Chloro-2-methyl-3-propylquinolin-4-yl) carbamimidothioate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

(8-Chloro-2-methyl-3-propylquinolin-4-yl) carbamimidothioate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (8-Chloro-2-methyl-3-propylquinolin-4-yl) carbamimidothioate;hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinine: Another antimalarial compound with a quinoline core.

    Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.

Uniqueness

(8-Chloro-2-methyl-3-propylquinolin-4-yl) carbamimidothioate;hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its carbamimidothioate group, in particular, is not commonly found in other quinoline derivatives, making it a valuable compound for further research and development .

Properties

IUPAC Name

(8-chloro-2-methyl-3-propylquinolin-4-yl) carbamimidothioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3S.ClH/c1-3-5-9-8(2)18-12-10(6-4-7-11(12)15)13(9)19-14(16)17;/h4,6-7H,3,5H2,1-2H3,(H3,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZQCIYJQFBNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C2C(=C1SC(=N)N)C=CC=C2Cl)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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